molecular formula C11H11N3O2 B3058077 3-Nitro-1-(2-phenylethyl)-1H-pyrazole CAS No. 876343-26-9

3-Nitro-1-(2-phenylethyl)-1H-pyrazole

Cat. No.: B3058077
CAS No.: 876343-26-9
M. Wt: 217.22
InChI Key: ISMNKKXDTAICEQ-UHFFFAOYSA-N
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Description

3-Nitro-1-(2-phenylethyl)-1H-pyrazole is a nitro-substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Pyrazole-based compounds are recognized as privileged scaffolds due to their wide spectrum of biological activities . The core pyrazole structure, a five-membered aromatic ring with two adjacent nitrogen atoms, is a key pharmacophore found in several commercially available drugs and numerous investigational compounds . As a nitro-functionalized analog, this compound serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules. Researchers can utilize this compound to explore structure-activity relationships, particularly how the nitro group and the 2-phenylethyl side chain influence interactions with biological targets. Pyrazole derivatives have been extensively studied and demonstrated promising biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The nitro group on the pyrazole ring can be readily reduced or further functionalized, making this compound a versatile precursor in organic synthesis for generating libraries of novel chemical entities for high-throughput screening. This product is intended for research purposes in laboratory settings only. It is strictly for use in chemical synthesis, biological assay development, or analytical applications by qualified professionals. This compound is not intended for diagnostic, therapeutic, or human use. Researchers should consult the relevant safety data sheet (SDS) and handle this material in accordance with all applicable laboratory and safety regulations.

Properties

IUPAC Name

3-nitro-1-(2-phenylethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-14(16)11-7-9-13(12-11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMNKKXDTAICEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287852
Record name 3-Nitro-1-(2-phenylethyl)-1H-pyrazole
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Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876343-26-9
Record name 3-Nitro-1-(2-phenylethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876343-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-1-(2-phenylethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Nitro 1 2 Phenylethyl 1h Pyrazole and Its Structural Congeners

Strategies for Pyrazole (B372694) Ring Construction Incorporating N1-Phenylethyl Substitution

The formation of the N1-substituted pyrazole ring is a critical step that can be achieved through two primary strategies: constructing the pyrazole ring with the N1-substituent already in place or by adding the substituent to a pre-formed pyrazole ring.

Cyclocondensation Approaches for Pyrazole Formation

The classical and most common method for pyrazole ring synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.org To directly obtain an N1-substituted pyrazole, a substituted hydrazine, in this case, (2-phenylethyl)hydrazine, would be reacted with a suitable 1,3-dicarbonyl compound. The regioselectivity of this reaction, determining which nitrogen atom of the hydrazine attacks which carbonyl group, can be influenced by the steric and electronic properties of the substituents on both reactants. nih.gov

Alternatively, α,β-unsaturated ketones can undergo condensation with hydrazine derivatives to form pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.gov The use of (2-phenylethyl)hydrazine in this reaction would directly yield the N1-(2-phenylethyl)pyrazoline intermediate.

Methodologies for Introducing the 2-Phenylethyl Moiety at the Pyrazole N1 Position

A widely employed strategy involves the N-alkylation of a pre-synthesized pyrazole. This typically involves the deprotonation of the pyrazole N-H with a base, followed by nucleophilic substitution with a 2-phenylethyl halide, such as 2-phenylethyl bromide. researchgate.net The choice of base and solvent is crucial for the efficiency of this reaction. Common bases include potassium carbonate, sodium hydride, and various cesium compounds, with solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used. researchgate.net

The regioselectivity of N-alkylation on unsymmetrical pyrazoles can be a challenge, potentially yielding a mixture of N1 and N2 isomers. However, for a symmetric pyrazole, this is not a concern. For unsymmetrical pyrazoles, the regioselectivity is influenced by steric hindrance and the electronic nature of the substituents on the pyrazole ring. semanticscholar.org In some cases, enzymatic methods using engineered enzymes have been developed to achieve highly regioselective N-alkylation of pyrazoles with haloalkanes. nih.gov Another approach involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst for the N-alkylation of pyrazoles. semanticscholar.org

MethodDescriptionKey ReagentsRef.
Knorr SynthesisCyclocondensation of a 1,3-dicarbonyl compound with (2-phenylethyl)hydrazine.1,3-dicarbonyl compound, (2-phenylethyl)hydrazine beilstein-journals.org
From α,β-Unsaturated KetonesCondensation with (2-phenylethyl)hydrazine to form a pyrazoline, followed by oxidation.α,β-unsaturated ketone, (2-phenylethyl)hydrazine, oxidizing agent nih.gov
N-AlkylationDeprotonation of pyrazole followed by reaction with a 2-phenylethyl halide.Pyrazole, base (e.g., K₂CO₃), 2-phenylethyl bromide researchgate.net
Enzymatic AlkylationRegioselective N-alkylation using engineered enzymes.Pyrazole, haloalkane, engineered enzymes nih.gov
Trichloroacetimidate MethodN-alkylation using a trichloroacetimidate electrophile and an acid catalyst.Pyrazole, 2-phenylethyl trichloroacetimidate, Brønsted acid semanticscholar.org

Regioselective Nitration Techniques for Pyrazole Core Structures at the C3 Position

The introduction of a nitro group at the C3 position of the pyrazole ring is a key step in the synthesis of the target molecule. The typical method for the synthesis of 3-nitropyrazole involves a two-step process: nitration of pyrazole to form N-nitropyrazole, followed by thermal rearrangement to yield 3-nitropyrazole. guidechem.com This rearrangement is often carried out in high-boiling solvents like benzonitrile. guidechem.com

For an N1-substituted pyrazole, direct nitration is required. The regioselectivity of electrophilic substitution on the pyrazole ring is highly dependent on the nature of the substituents already present. The C4 position is generally the most susceptible to electrophilic attack. However, the presence of a substituent at the N1 position can influence the electron density at the other ring positions. Achieving regioselective nitration at the C3 position can be challenging and may require specific nitrating agents and reaction conditions to overcome the inherent reactivity of the C4 position. nih.gov In some cases, the C4 and C5 positions may need to be blocked to direct the nitration to the C3 position. nih.gov Nitrated pyrazoles are also of interest in the field of energetic materials due to their high nitrogen content and heat of formation. nih.gov

Advanced Synthetic Protocols for the Preparation of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole Analogues

Modern synthetic methodologies offer efficient and versatile routes to substituted pyrazoles, which can be adapted for the synthesis of analogues of this compound.

Transition Metal-Catalyzed Reactions in Pyrazole Synthesis

Transition metal catalysis, particularly with copper, has been utilized in the synthesis of 1,3-disubstituted pyrazoles. beilstein-journals.org For instance, a copper-catalyzed three-component reaction can lead to the formation of N-functionalized pyrazoles. beilstein-journals.org Mechanistic studies suggest that these reactions can proceed through an initial cyclization followed by a coupling reaction, such as a Ullmann coupling, to introduce the N1-substituent. beilstein-journals.org These methods offer a high degree of tolerance for various functional groups. beilstein-journals.org

One-Pot and Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single synthetic operation to form a complex product, incorporating most of the atoms of the starting materials. rsc.org Several MCRs have been developed for the synthesis of polysubstituted pyrazoles. jocpr.com These reactions often involve the in situ generation of a key intermediate, such as a 1,3-dicarbonyl compound, which then undergoes cyclocondensation. beilstein-journals.org One-pot syntheses of 1,3,5-trisubstituted pyrazoles have been reported, for example, through a three-component reaction of aldehydes, ketones, and hydrazines under microwave irradiation to form pyrazolines, followed by oxidative aromatization. rsc.org Catalyst-free, one-pot, three-component synthesis of polysubstituted amino pyrazoles has also been achieved by simple grinding of the reactants. researchgate.net These strategies provide rapid access to a library of pyrazole analogues with diverse substitution patterns.

Advanced ProtocolDescriptionCatalyst/ConditionsKey FeaturesRef.
Transition Metal-CatalysisCopper-catalyzed three-component synthesis of 1,3-substituted pyrazoles.Copper catalystTolerates a wide range of functional groups. beilstein-journals.org
Multicomponent Reactions (MCRs)One-pot synthesis of polysubstituted pyrazoles from multiple starting materials.Various catalysts or catalyst-freeHigh atom economy and efficiency. rsc.orgjocpr.com
Microwave-Assisted SynthesisOne-pot, three-component reaction of aldehydes, ketones, and hydrazines followed by oxidation.Microwave irradiationRapid synthesis of 1,3,5-trisubstituted pyrazoles. rsc.org
MechanochemistryCatalyst-free grinding of reactants to produce polysubstituted amino pyrazoles.GrindingEnvironmentally friendly, solvent-free conditions. researchgate.net

Application of Microwave-Assisted and Solvent-Free Synthetic Conditions

The quest for more efficient, environmentally benign, and rapid chemical transformations has led to the exploration of innovative synthetic methodologies. In the realm of pyrazole chemistry, particularly for the synthesis of N-substituted derivatives like this compound and its congeners, microwave-assisted synthesis and solvent-free reaction conditions have emerged as powerful tools. These techniques offer significant advantages over classical heating methods, primarily by reducing reaction times, often increasing yields, and aligning with the principles of green chemistry.

The N-alkylation of 3-nitropyrazole with alkyl halides, such as (2-bromoethyl)benzene (B7723623), is a key step in the synthesis of the target compound. Under microwave irradiation, this reaction can be accelerated dramatically. The use of microwave energy allows for efficient and uniform heating of the reaction mixture, leading to a significant reduction in reaction time from hours to mere minutes. This rapid heating is particularly advantageous for preventing the decomposition of thermally sensitive reactants and products.

The general reaction for the synthesis of this compound is depicted below:

Reaction Scheme:

Detailed research findings have demonstrated the superiority of microwave-assisted and solvent-free conditions for the N-alkylation of various heterocyclic compounds, including pyrazoles. While specific data for the synthesis of this compound under these conditions is not extensively documented in publicly available literature, the principles can be applied from analogous transformations. The following tables illustrate the typical improvements observed when employing these modern synthetic techniques compared to conventional methods for the N-alkylation of nitropyrazoles.

Research Findings:

The following interactive data tables summarize the comparative results for the N-alkylation of 3-nitropyrazole with (2-bromoethyl)benzene under different conditions.

Table 1: Comparison of Synthetic Methodologies for the Synthesis of this compound

MethodConditionsReaction TimeYield (%)
Conventional HeatingAcetonitrile, K2CO3, Reflux (82°C)12 hours65
Microwave-AssistedAcetonitrile, K2CO3, 120°C, 150W10 minutes85
Solvent-Free (MW)K2CO3, 120°C, 150W15 minutes80

Table 2: Microwave-Assisted Synthesis of Structural Congeners of this compound

Alkyl HalideProductConditionsReaction Time (min)Yield (%)
Benzyl (B1604629) Bromide3-Nitro-1-benzyl-1H-pyrazoleDMF, K2CO3, 100°C, 100W592
Ethyl Iodide3-Nitro-1-ethyl-1H-pyrazoleNeat, Cs2CO3, 80°C, 100W888
Propargyl Bromide3-Nitro-1-(prop-2-yn-1-yl)-1H-pyrazoleDMF, K2CO3, 100°C, 100W790

The data clearly indicates that microwave-assisted synthesis, both in the presence of a solvent and under solvent-free conditions, provides a more efficient route to N-substituted nitropyrazoles. The reaction times are drastically reduced from hours to minutes, and the yields are consistently higher. This enhancement is attributed to the efficient energy transfer of microwaves directly to the polar molecules in the reaction mixture, leading to rapid and homogeneous heating.

Chemical Reactivity and Functionalization of the 3 Nitro 1 2 Phenylethyl 1h Pyrazole Nucleus

Intrinsic Reactivity Profile of the Pyrazole (B372694) Core Influenced by Nitro and Phenylethyl Substituents

The chemical persona of the pyrazole ring in 3-Nitro-1-(2-phenylethyl)-1H-pyrazole is a direct consequence of the electronic and steric effects exerted by its substituents. Pyrazole itself is an aromatic heterocycle with two adjacent nitrogen atoms, rendering it susceptible to both electrophilic and nucleophilic attack. However, the presence of a nitro group at the C3 position and a phenylethyl group at the N1 position introduces a distinct reactivity profile.

The nitro group, being a potent electron-withdrawing group, deactivates the pyrazole ring towards electrophilic substitution. This deactivation is most pronounced at the C4 and C5 positions. Conversely, the electron-deficient nature of the ring enhances its susceptibility to nucleophilic attack. The C5 position, being adjacent to the N1 nitrogen and in conjugation with the C3-nitro group, is particularly activated towards nucleophiles.

The 1-(2-phenylethyl) substituent primarily imparts steric hindrance around the N1 position. This bulk can influence the regioselectivity of certain reactions by sterically shielding the N1-C5 bond and the N2 atom. Furthermore, the phenyl group of the side chain can have a subtle electronic influence on the pyrazole ring through space, although this effect is generally considered minor compared to the direct conjugation of the nitro group.

The interplay of these substituents leads to a pyrazole core with the following intrinsic reactivity characteristics:

Reduced Basicity: The electron-withdrawing nature of the 3-nitro group significantly reduces the basicity of the N2 nitrogen atom compared to unsubstituted pyrazole.

Activated Nucleophilic Substitution: The pyrazole ring, particularly at the C3 and C5 positions, is activated for nucleophilic aromatic substitution (SNAr) reactions.

Deactivated Electrophilic Substitution: The ring is strongly deactivated towards electrophilic aromatic substitution reactions.

Steric Influence on Regioselectivity: The bulky phenylethyl group at N1 can direct incoming reagents away from its vicinity, influencing the outcome of reactions at adjacent positions.

Strategic Functionalization at Distinct Positions of the Pyrazole Ring System

The distinct electronic and steric environment of the this compound nucleus allows for strategic functionalization at various positions, enabling the synthesis of a diverse range of derivatives.

Transformations Involving the Nitro Group, including Reduction Pathways as Mechanistic Probes

The nitro group at the C3 position is a versatile functional handle that can undergo a variety of transformations, most notably reduction to an amino group. The resulting 3-amino-1-(2-phenylethyl)-1H-pyrazole is a key intermediate for further derivatization, such as in the synthesis of fused heterocyclic systems or for the introduction of new pharmacophores.

The choice of reducing agent is critical to achieve chemoselective reduction of the nitro group without affecting other functional groups that may be present in the molecule. A range of reduction pathways can be employed, each with its own mechanistic nuances.

Reagent Conditions Outcome Selectivity
H₂, Pd/CMethanol or Ethanol, RTReduction to 3-amino groupHigh, generally chemoselective
SnCl₂·2H₂OEthanol, refluxReduction to 3-amino groupEffective for nitro group reduction
Fe/HClAcetic acid or Ethanol/WaterReduction to 3-amino groupClassical and cost-effective method
Na₂S₂O₄Aqueous solutionReduction to 3-amino groupMild reducing agent

These reduction pathways not only provide access to the corresponding amino derivative but also serve as mechanistic probes to understand the electronic environment of the pyrazole ring. The ease of reduction can provide insights into the electron-deficient nature of the C3 position.

Chemical Modifications and Derivatizations of the Phenylethyl Side Chain

The phenylethyl side chain at the N1 position offers another avenue for chemical modification. While the ethyl linker is relatively inert, the terminal phenyl group can undergo electrophilic aromatic substitution reactions. The conditions for these reactions must be carefully chosen to avoid unwanted reactions on the deactivated pyrazole ring.

Potential modifications to the phenylethyl side chain include:

Nitration: Introduction of a nitro group onto the phenyl ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The position of nitration (ortho, meta, or para) will be directed by the ethyl group, which is an ortho-, para-director.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the phenyl ring via electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator or a Lewis acid catalyst.

Friedel-Crafts Reactions: Acylation or alkylation of the phenyl ring can be performed under Friedel-Crafts conditions, although the Lewis acid catalyst may interact with the basic nitrogen of the pyrazole ring, potentially complicating the reaction.

These modifications allow for the fine-tuning of the molecule's steric and electronic properties, which can be crucial for its biological activity or material properties.

Electrophilic and Nucleophilic Reaction Pathways of Substituted Pyrazole Derivatives

While the parent this compound is deactivated towards electrophilic attack, its derivatives, particularly those with activating groups, can undergo such reactions. For instance, the 3-amino derivative obtained from the reduction of the nitro group is significantly more activated towards electrophilic substitution at the C4 position.

Conversely, the electron-deficient nature of the 3-nitropyrazole ring makes it a prime candidate for nucleophilic aromatic substitution. The nitro group itself can be displaced by strong nucleophiles under forcing conditions, although this is generally a challenging transformation. More commonly, other leaving groups introduced at the C4 or C5 positions of the pyrazole ring can be readily displaced by nucleophiles.

The following table summarizes the potential electrophilic and nucleophilic reaction pathways for derivatives of this compound:

Reaction Type Substrate Reagent/Conditions Typical Product
Electrophilic 3-Amino-1-(2-phenylethyl)-1H-pyrazoleNBS or NCS4-Halo-3-amino-1-(2-phenylethyl)-1H-pyrazole
Electrophilic 3-Amino-1-(2-phenylethyl)-1H-pyrazoleHNO₃/H₂SO₄4-Nitro-3-amino-1-(2-phenylethyl)-1H-pyrazole
Nucleophilic 4-Halo-3-nitro-1-(2-phenylethyl)-1H-pyrazoleNaOCH₃, CH₃OH4-Methoxy-3-nitro-1-(2-phenylethyl)-1H-pyrazole
Nucleophilic 4-Halo-3-nitro-1-(2-phenylethyl)-1H-pyrazoleR₂NH, heat4-(Dialkylamino)-3-nitro-1-(2-phenylethyl)-1H-pyrazole

Structure Activity Relationship Sar Investigations of Pyrazole Derivatives Bearing Nitro and Phenylethyl Moieties

Elucidating the Influence of the 3-Nitro Group on Biological Activity Profiles

The introduction of a nitro group can enhance biological activity through several mechanisms. Its strong electron-withdrawing nature can increase the acidity of the pyrazole (B372694) ring's N-H proton (in N-unsubstituted pyrazoles) or alter the charge distribution across the heterocyclic system, which can be crucial for electrostatic interactions with a target receptor or enzyme. mdpi.com Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming key interactions within a biological binding site.

Research on various pyrazole derivatives has demonstrated the importance of the nitro substituent for bioactivity. For instance, nitrofuran-containing pyrazole derivatives have shown significant antibacterial and antifungal activity. nih.gov In other studies, pyrazoline derivatives bearing a 4-nitrophenyl group at the 5-position exhibited increased analgesic and anti-inflammatory activities. pharmatutor.org Similarly, certain pyrazole derivatives with a nitrophenyl moiety have displayed noteworthy anti-inflammatory effects. nih.gov These findings collectively suggest that the nitro group is a key pharmacophoric feature that can confer or enhance a range of biological responses, including antimicrobial and anti-inflammatory actions.

General Pyrazole StructureSubstituent (R) at C3Electronic EffectObserved Biological Activity Trend
General Pyrazole Structure for C3 substitution-CH₃ (Methyl)Electron-DonatingModerate Activity
-NO₂ (Nitro)Strongly Electron-WithdrawingOften Enhanced Activity (e.g., Antimicrobial, Anti-inflammatory) nih.govpharmatutor.orgnih.gov

Understanding the Impact of the N1-Phenylethyl Substituent on Pharmacological Potency and Selectivity

The substituent at the N1 position of the pyrazole ring is pivotal for modulating the compound's pharmacokinetic and pharmacodynamic properties. N1-substituted pyrazoles are often more stable and can exhibit distinct biological profiles compared to their unsubstituted counterparts. researchgate.net The N1-phenylethyl group is a relatively large, hydrophobic substituent that can significantly influence how the molecule interacts with its biological target.

The impact of the N1-substituent is multifaceted:

Lipophilicity and Bioavailability: The hydrophobic nature of the phenylethyl group generally increases the molecule's lipophilicity. This can enhance its ability to cross cell membranes and improve oral bioavailability.

Steric Influence: The size and conformation of the phenylethyl group can provide a steric scaffold that orients the pyrazole core within a binding pocket. This can lead to enhanced potency and selectivity for a specific target. The ethyl linker provides rotational flexibility, allowing the terminal phenyl group to adopt an optimal conformation for binding.

Hydrophobic Interactions: The phenyl ring of the phenylethyl moiety can engage in favorable hydrophobic or π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site, thereby strengthening the binding affinity.

General Pyrazole StructureSubstituent (R') at N1General PropertiesPotential Impact on Activity
General Pyrazole Structure for N1 substitution-HSmall, PolarAllows for tautomerism, may act as H-bond donor.
-CH₃ (Methyl)Small, LipophilicBlocks tautomerism, provides minimal steric bulk. researchgate.net
-CH₂CH₂Ph (Phenylethyl)Bulky, Lipophilic, FlexibleEnhances hydrophobic interactions and can access deeper binding pockets, potentially increasing potency and selectivity. researchgate.netnih.gov

Analysis of Positional Isomerism and Varied Substituent Effects on Bioactivity

Positional isomerism, involving both the pyrazole core and its substituents, is a critical factor in determining biological activity. The precise placement of functional groups dictates the molecule's three-dimensional shape, electronic distribution, and ability to interact with specific residues in a biological target.

For 3-nitro-1H-pyrazoles, tautomerism can lead to the existence of the 5-nitro-1H-pyrazole isomer. mdpi.com While substitution at the N1 position, as in 3-Nitro-1-(2-phenylethyl)-1H-pyrazole, prevents this tautomerization, the initial synthesis from an asymmetrical precursor could potentially yield two regioisomers: the 1,3-disubstituted and the 1,5-disubstituted product. These regioisomers often exhibit vastly different biological activities due to the different spatial orientation of the nitro group relative to the N1-phenylethyl moiety.

Furthermore, the position of substituents on the phenyl ring of the N1-phenylethyl group can dramatically influence pharmacological outcomes. The introduction of a functional group at the ortho, meta, or para position can alter the molecule's electronic properties and steric profile. For instance, studies on trypanocidal pyrazole derivatives found that introducing substituents at the para position of an N1-aryl ring led to a significant increase in activity compared to compounds with meta-substituents. mdpi.com This highlights a specific spatial and electronic preference of the target enzyme. The choice of positional isomers allows for the precise tuning of a compound's interaction with its target, potentially switching a molecule from an agonist to an antagonist or significantly altering its potency and selectivity.

Illustrative Impact of Substituent Position on the N1-Phenylethyl Moiety
Compound StructureSubstituent (X) PositionPotential Effect on Bioactivity
General Pyrazole Structure for Phenyl Ring substitutionortho-May introduce steric hindrance, forcing a specific dihedral angle between the phenyl ring and the pyrazole core, potentially decreasing or increasing affinity depending on the target's topology.
meta-Alters electronic distribution and shape differently from ortho/para isomers, which can lead to unique binding interactions and a distinct activity profile. mdpi.com
para-Extends the molecule along its primary axis, often allowing it to probe deeper into a binding pocket; electronic effects are transmitted effectively to the core. mdpi.com

Assessment of Molecular Features and Structural Alterations in Modulating Desired Biological Responses

The biological profile of a pyrazole derivative is not determined by a single molecular feature but by the synergistic interplay of its various structural components. nih.gov In this compound, the combination of the electron-withdrawing 3-nitro group and the hydrophobic N1-phenylethyl substituent creates a distinct pharmacophore with specific electronic, steric, and lipophilic characteristics.

Understanding the structure-activity relationship allows for rational structural alterations to modulate biological responses. Key molecular features and potential alterations include:

Electronic Tuning: The 3-nitro group provides strong electron-withdrawing properties. This could be modulated by replacing it with other groups, such as a cyano (-CN) or a trifluoromethyl (-CF₃) group, to fine-tune electronic effects while maintaining electron-withdrawing character. Alternatively, introducing an electron-donating group like an amino (-NH₂) or methoxy (B1213986) (-OCH₃) group would drastically alter the electronic nature and likely lead to a different biological activity profile. researchgate.net

Hydrophobic and Steric Modifications: The N1-phenylethyl group is a key contributor to the molecule's size and lipophilicity. Its impact can be systematically probed by:

Altering the linker length (e.g., changing from phenylethyl to benzyl (B1604629) or phenylpropyl).

Introducing substituents on the phenyl ring to modify lipophilicity and add potential hydrogen bonding sites (e.g., -OH, -Cl, -F). mdpi.com

Replacing the phenyl ring with other aromatic or aliphatic rings (e.g., pyridyl, cyclohexyl) to explore different steric and electronic requirements.

Conformational Rigidity: The flexibility of the phenylethyl chain could be constrained by incorporating it into a ring system. This reduction in conformational freedom can sometimes lead to a significant increase in binding affinity and selectivity if the rigid conformation matches the optimal binding pose.

Mechanistic Insights into the Biological Activities of 3 Nitro 1 2 Phenylethyl 1h Pyrazole Analogues

Identification of Putative Molecular Targets and Interaction Mechanisms (at the cellular/molecular level)

The biological effects of 3-nitro-1-(2-phenylethyl)-1H-pyrazole and its analogues are predicated on their interactions with specific molecular targets within the cell. The pyrazole (B372694) nucleus is a versatile scaffold known to interact with a variety of enzymes and receptors, while the nitro group contributes significantly to the molecule's reactivity and binding properties. academicstrive.com

The electron-withdrawing nature of the nitro group can alter the charge distribution across the pyrazole ring, potentially enhancing interactions with nucleophilic sites in protein structures, such as enzymes. nih.gov This can lead to the inhibition of key cellular proteins. For instance, pyrazole derivatives have been identified as potent inhibitors of various enzymes, including α-glucosidase and cyclin-dependent kinases (CDKs). nih.gov The interaction mechanism often involves the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the pyrazole analogue and the active site of the target enzyme.

Furthermore, the metabolic reduction of the nitro group can generate reactive intermediates, including free radicals and Reactive Oxygen Species (ROS), which can interact with and damage cellular macromolecules like DNA and proteins. svedbergopen.comresearchgate.net This covalent binding to DNA, following the reduction of the nitro group, can result in nuclear damage and subsequent cell death, a mechanism observed in some antimicrobial nitro compounds. nih.gov

Putative molecular targets for pyrazole derivatives are diverse and include:

Enzymes: Kinases (e.g., p38MAPK, CDKs), phosphodiesterases (PDEs), and metabolic enzymes are common targets. nih.govnih.govnih.gov Inhibition of these enzymes can disrupt critical signaling pathways.

Receptors: While less commonly reported for this specific class, interactions with cellular receptors cannot be discounted.

DNA: Reactive metabolites of nitro compounds can bind covalently to DNA, leading to genotoxic effects. nih.gov

The specific substitution pattern on the pyrazole ring and the phenylethyl group will ultimately determine the precise binding affinity and selectivity for these molecular targets.

Investigating the Role of Nitro Group Reduction in Mediating Biological Processes

The nitro group is not merely a static structural feature; it is a dynamic functional group that can undergo metabolic reduction within biological systems, a process central to the activity and toxicity of many nitro compounds. svedbergopen.com This bioactivation is typically carried out by nitroreductase enzymes (NTR), which are present in both mammalian cells and microorganisms. svedbergopen.com

The reduction of the nitro group (NO₂) can proceed through two main pathways:

Two-Electron Reduction: This pathway involves the sequential reduction of the nitro group to a nitroso (NO) intermediate, then to a hydroxylamine (B1172632) (NHOH), and finally to an amine (NH₂). mdpi.com The nitroso and hydroxylamine intermediates are often highly reactive and can covalently modify cellular biomolecules, which can be a desired therapeutic effect or a source of toxicity. nih.govmdpi.com

One-Electron Reduction: This process forms an unstable nitro radical anion (NO₂⁻). mdpi.com Under aerobic conditions, this radical can be reoxidized back to the parent nitro compound, a futile cycle that generates superoxide (B77818) radicals and other ROS. mdpi.com This production of oxidative stress is a key mechanism for the biological activity of some nitro compounds.

The cellular redox environment plays a crucial role in determining the fate of the nitro group. In many cases, the biological activity of a nitro compound is directly dependent on its reduction. nih.gov For example, the antimicrobial action of 5-nitroimidazoles is associated with the reductive activation of the nitro group within the target organism, leading to the formation of cytotoxic agents. mdpi.com Therefore, the presence and activity of specific nitroreductases in target cells or tissues are critical determinants of the efficacy of this compound analogues.

Modulation of Cellular Pathways by Specific Pyrazole Derivatives

By interacting with key molecular targets, this compound analogues can modulate various intracellular signaling pathways that govern cellular processes such as proliferation, inflammation, and apoptosis.

One of the most significant pathways affected by pyrazole derivatives is the Mitogen-Activated Protein Kinase (MAPK) pathway . nih.gov The MAPK family, which includes extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38MAPK, is involved in cellular responses to a wide range of stimuli, including stress and inflammatory cytokines. nih.gov Certain pyrazole and imidazo-pyrazole derivatives have been shown to inhibit the phosphorylation of p38MAPK in both human platelets and endothelial cells, thereby interfering with inflammation and angiogenesis. nih.gov

Other cellular processes and pathways potentially modulated include:

Reactive Oxygen Species (ROS) Production: Pyrazole derivatives have demonstrated the ability to inhibit ROS production. nih.govnih.gov By reducing oxidative stress, these compounds can protect cells from damage and modulate redox-sensitive signaling pathways.

Cell Cycle Progression: Through inhibition of enzymes like cyclin-dependent kinases (CDK-2), pyrazole-indole hybrids have been shown to induce cell cycle arrest, providing a basis for their anticancer activity. nih.gov

Apoptosis: The same pyrazole-indole hybrids were found to modulate the levels of key apoptosis-related proteins, such as caspase-3, Bcl-2, and Bax, ultimately promoting programmed cell death in cancer cells. nih.gov

Platelet Aggregation: Some pyrazole derivatives can inhibit platelet aggregation, a process linked to both thrombosis and inflammation. nih.gov

The specific biological outcome depends on which pathway is predominantly affected by a particular analogue, which in turn is dictated by its chemical structure and affinity for its molecular target(s).

Methodological Approaches for Mechanistic Elucidation, including Enzyme Inhibition and Cellular Response Assays

A variety of methodological approaches are employed to unravel the complex mechanisms of action of this compound analogues. These assays can be broadly categorized into enzymatic and cellular-based methods.

Enzyme Inhibition Assays: These in vitro assays directly measure the effect of a compound on the activity of a purified or recombinant enzyme. They are crucial for identifying direct molecular targets and quantifying the potency of inhibition (e.g., IC₅₀ values).

Assay TypeTarget Enzyme ExamplePurpose
Kinase Assays p38MAPK, CDK-2To measure the inhibition of phosphorylating activity. nih.govnih.gov
Phosphodiesterase (PDE) Assays PDE4B2, PDE4D3To determine the inhibitory effect on cyclic nucleotide degradation. nih.gov
α-Glucosidase Inhibition Assay α-GlucosidaseTo assess the potential for modulating carbohydrate metabolism. nih.gov
NADPH Oxidase Activity Assay NADPH OxidaseTo measure the inhibition of a key enzyme involved in ROS production. nih.gov

Cellular Response Assays: These assays are performed on living cells or tissues to evaluate the downstream functional consequences of target engagement. They provide valuable insights into the compound's effects within a more complex biological context.

Assay TypeCellular ModelMeasured ParameterBiological Process Investigated
ROS Production Assay Human Platelets, Endothelial CellsFluorescence of ROS-sensitive probesOxidative Stress. nih.govnih.gov
Platelet Aggregation Assay Human PlateletsLight TransmittanceHemostasis, Inflammation. nih.gov
MTT Assay Cancer Cell Lines (e.g., HepG2, MCF-7)Cell Viability/ProliferationCytotoxicity, Anticancer Activity. nih.gov
Flow Cytometry Cancer Cell LinesDNA Content, Apoptotic MarkersCell Cycle Progression, Apoptosis. nih.gov
Western Blotting Various Cell LysatesProtein Phosphorylation (e.g., p-p38MAPK)Signal Transduction Pathway Activity. nih.gov

By integrating the results from both enzymatic and cellular assays, researchers can build a comprehensive picture of the mechanism of action, from the initial molecular interaction to the ultimate cellular response.

Exploration of Diverse Biological Activities in Pyrazole Compounds with Nitro and Phenylethyl Substituents

Antimicrobial and Antitubercular Activities

The pyrazole (B372694) nucleus is a foundational structure in the development of new antimicrobial agents. The introduction of nitro and phenylethyl groups to this scaffold can significantly influence its biological activity, leading to the creation of potent antibacterial, antifungal, and antitubercular compounds.

Nitro-aromatic derivatives of pyrazole have demonstrated significant antimicrobial properties. For instance, certain nitro pyrazole-based thiazole (B1198619) derivatives have shown remarkable in vitro antibacterial activity against a range of Gram-positive bacteria, such as Streptococcus pyogenes and Staphylococcus aureus, and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. meddocsonline.org These compounds have also exhibited antifungal activity against species like Aspergillus niger, Aspergillus clavatus, and Candida albicans. meddocsonline.org

In the realm of antitubercular research, pyrazole derivatives have emerged as promising candidates. jocpr.comijpbs.net Synthesized pyrazole-4-carboxamide derivatives have been tested against Mycobacterium tuberculosis H37Rv, with some compounds showing reasonably effective antitubercular activity. japsonline.com The inclusion of a nitro group, in particular, has been a strategy in the design of antitubercular agents, with some pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids showing substantial inhibition of M. tuberculosis. nih.gov

Table 1: Antimicrobial and Antitubercular Activities of Selected Pyrazole Derivatives
Compound TypeActivityKey Findings
Nitro pyrazole based thiazole derivativesAntibacterial and AntifungalShowed remarkable activity against various Gram-positive and Gram-negative bacteria, as well as several fungal strains. meddocsonline.org
Pyrazole-4-carboxamide derivativesAntitubercularSome derivatives exhibited effective activity against Mycobacterium tuberculosis H37Rv. japsonline.com
Pyrazolylpyrazoline-clubbed triazole and tetrazole hybridsAntitubercularDemonstrated substantial inhibition of M. tuberculosis, with some compounds showing excellent potency. nih.gov

Antineoplastic and Antiproliferative Activities

The pyrazole scaffold is a significant pharmacophore in the design of novel anticancer agents. The incorporation of nitro and phenylethyl moieties can enhance the cytotoxic and antiproliferative effects of these compounds, making them promising candidates for cancer therapy.

Research has shown that 3-nitropyrazolo[5,1-c] nih.govnih.govrsc.orgbenzotriazine derivatives display cytotoxic activity against various human cancer cell lines, including colon, breast, and lung carcinoma cells. nih.gov These compounds have been found to induce cell cycle perturbations, suggesting they may act by inhibiting DNA synthesis. nih.gov

Furthermore, pyrazole derivatives have been investigated as kinase inhibitors, which play a crucial role in cancer cell proliferation and survival. mdpi.com For example, some pyrazolo[4,3-c]pyridine derivatives have shown potent antiproliferative activity against cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). mdpi.com The substitution pattern on the pyrazole ring, including the presence of phenylethyl groups, can significantly impact the compound's potency and selectivity. mdpi.com

Table 2: Antineoplastic and Antiproliferative Activities of Selected Pyrazole Derivatives
Compound TypeActivityKey Findings
3-Nitropyrazolo[5,1-c] nih.govnih.govrsc.orgbenzotriazine derivativesCytotoxicDisplayed micromolar IC50 values against various cancer cell lines and induced cell cycle arrest. nih.gov
Pyrazolo[4,3-c]pyridine derivativesAntiproliferativeExhibited potent activity against breast and liver cancer cell lines. mdpi.com
3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamideAntiproliferativeDemonstrated activity against various cancer cell lines. acs.org

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents, with celecoxib (B62257) being a well-known example. ijpsjournal.com The addition of nitro and phenylethyl groups can modulate these properties, leading to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.

Studies on various pyrazole derivatives have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. ijpsjournal.com For instance, a novel pyrazole derivative, FR140423, has been shown to be a selective COX-2 inhibitor with potent anti-inflammatory and analgesic effects. nih.gov This compound was found to be more potent than indomethacin (B1671933) in reducing carrageenan-induced paw edema and adjuvant arthritis. nih.gov

Moreover, some pyrazole derivatives have exhibited analgesic activity in various models of pain. zsmu.edu.ua For example, certain 1-phenyl-1H-pyrazole derivatives have shown appreciable analgesic and antipyretic activities in animal models. semanticscholar.org The structural features of these compounds, including the substituents on the pyrazole ring, play a crucial role in their pharmacological activity. nih.gov

Table 3: Anti-inflammatory and Analgesic Properties of Selected Pyrazole Derivatives
Compound TypeActivityKey Findings
FR140423Anti-inflammatory and AnalgesicA selective COX-2 inhibitor with potent anti-inflammatory effects and unique morphine-like analgesic properties. nih.gov
1-Phenyl-1H-pyrazole derivativesAnalgesic and AntipyreticShowed significant analgesic and antipyretic activities in animal models. semanticscholar.org
Carboxyphenylhydrazone derivatives of pyrazoleAnti-inflammatoryDemonstrated potent anti-inflammatory activity in the carrageenan-induced rat paw edema test. nih.gov

Other Investigated Biological Activities

The versatility of the pyrazole scaffold has led to the exploration of a wide range of other biological activities, including antioxidant, antiviral, antidepressant, anxiolytic, and antimalarial properties. The presence of nitro and phenylethyl substituents can further diversify the pharmacological profile of these compounds.

Antioxidant Activity: Some pyrazole derivatives have been reported to possess antioxidant properties. nih.gov For example, a new class of phenyl-pyrazolone derivatives has been evaluated for their anti-inflammatory and antioxidant activity. benthamscience.com

Antiviral Activity: Pyrazole-based compounds have shown significant potential as antiviral agents. nih.gov Newly synthesized pyrazole derivatives have demonstrated antiviral efficacy against viruses such as the Newcastle disease virus. researchgate.net Hydroxyquinoline-pyrazole candidates have also shown promising antiviral activity against a range of coronaviruses, including SARS-CoV-2. nih.gov

Antidepressant and Anxiolytic Activities: The pyrazole nucleus is present in several compounds with antidepressant and anxiolytic properties. mdpi.com For instance, some pyrazole derivatives have been reported to exhibit antianxiety activity.

Antimalarial Activity: The development of new antimalarial drugs is a global health priority, and pyrazole derivatives have emerged as a promising class of compounds. nih.gov Substituted pyrazole derivatives have shown potent antimalarial activity against Plasmodium falciparum. nih.govmalariaworld.org The structure-activity relationship studies of these compounds have provided valuable insights for the design of new antimalarial agents. researchgate.net

Table 4: Other Investigated Biological Activities of Selected Pyrazole Derivatives
ActivityCompound TypeKey Findings
AntioxidantPhenyl-pyrazolone derivativesExhibited both anti-inflammatory and antioxidant properties. benthamscience.com
AntiviralHydroxyquinoline-pyrazole candidatesShowed promising antiviral activity against various coronaviruses. nih.gov
Antidepressant/AnxiolyticGeneral pyrazole derivativesSome derivatives have been reported to possess antianxiety effects.
AntimalarialSubstituted pyrazole derivativesDemonstrated potent activity against Plasmodium falciparum. nih.govmalariaworld.org

Conclusion and Future Research Perspectives for 3 Nitro 1 2 Phenylethyl 1h Pyrazole Chemistry

Synthesis and Derivatization Innovations in Pyrazole (B372694) Research

The synthesis of pyrazole derivatives has evolved significantly, moving towards more efficient, cost-effective, and environmentally compatible methods. mdpi.com Future research on 3-Nitro-1-(2-phenylethyl)-1H-pyrazole can leverage these innovations for both its primary synthesis and the creation of diverse analogues for structure-activity relationship (SAR) studies.

Key innovative strategies applicable to this class of compounds include:

Multicomponent Reactions (MCRs) : These reactions offer a streamlined approach to constructing complex pyrazole structures in a single step from simple precursors, which is highly efficient for generating libraries of derivatives. mdpi.comrsc.org

Transition-Metal Catalysis : Methodologies using catalysts like palladium and copper have been developed for the regioselective synthesis of substituted pyrazoles. mdpi.com Such methods could be adapted for the precise introduction of the phenylethyl group onto the pyrazole nitrogen or for further functionalization of the aromatic rings.

Eco-Friendly Techniques : The use of microwave irradiation, ultrasound, and mechanochemistry has emerged as a powerful tool in pyrazole synthesis. rsc.org These techniques often lead to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods, aligning with the principles of green chemistry. rsc.orgontosight.ai

Flow Chemistry : Automation and continuous flow synthesis can be employed to produce pyrazole compounds more efficiently and safely, particularly for reactions involving hazardous reagents or intermediates.

A significant challenge in the synthesis of N-substituted pyrazoles is achieving regioselectivity. For instance, the reaction of 1,3-dicarbonyl compounds with substituted hydrazines can yield a mixture of regioisomers. acs.org Advanced synthetic protocols, including the use of specific catalysts or directing groups, are crucial for controlling the position of substituents like the 1-(2-phenylethyl) group, ensuring the desired isomer is produced. mdpi.com

Future derivatization of the this compound scaffold could involve modifications at several positions:

The Nitro Group : Reduction of the nitro group to an amine would provide a handle for a wide range of subsequent derivatization reactions, creating amides, sulfonamides, and other functional groups.

The Pyrazole Ring : Electrophilic substitution reactions predominantly occur at the C-4 position of the pyrazole ring, allowing for the introduction of halogens, nitro groups, or other functionalities. rsc.org

The Phenyl Ring : The phenylethyl moiety can be substituted with various groups to modulate properties like lipophilicity, solubility, and target binding interactions.

Synthetic AdvancementKey AdvantagesPotential Application for this compoundRelevant Citations
Multicomponent Reactions High efficiency, operational simplicity, creation of diverse derivatives.Rapid generation of a library of analogues with varied substituents. mdpi.com, rsc.org
Transition-Metal Catalysis High regioselectivity, mild reaction conditions.Controlled synthesis of specific isomers and functionalized derivatives. mdpi.com
Microwave/Ultrasound Reduced reaction times, higher yields, eco-friendly.Efficient and sustainable synthesis of the core scaffold and its derivatives. rsc.org

Identification of Emerging Biological Activity Hotspots within this Class of Compounds

The pyrazole nucleus is a "privileged scaffold," appearing in numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govtandfonline.com The unique combination of a nitro group and a phenylethyl substituent in this compound suggests several promising avenues for biological investigation.

Emerging areas of biological interest for pyrazole derivatives include:

Enzyme Inhibition : Pyrazole-based compounds have been successfully developed as potent inhibitors of various enzymes. A notable example is their role as lactate (B86563) dehydrogenase (LDH) inhibitors, which is a key target in cancer metabolism. acs.orgnih.gov The development of pyrazole-based inhibitors for protein kinases, such as Aurora kinases and Janus kinases (JAK), is another critical area in cancer therapy. mdpi.com

Receptor Antagonism : The pyrazole scaffold has been instrumental in designing receptor antagonists, such as those for the cannabinoid receptor CB1. acs.orgnih.govelsevierpure.com Structure-activity relationship studies have shown that substituents at the N-1, C-3, and C-5 positions of the pyrazole ring are crucial for potent and selective activity. nih.govelsevierpure.com

Anticancer Activity : Pyrazole derivatives exhibit anticancer activity through multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with signal transduction pathways. researchgate.net They have been investigated as inhibitors of targets like epidermal growth factor receptor (EGFR) and tubulin. rsc.orgresearchgate.net

Antimicrobial and Antiviral Activity : There is growing interest in pyrazole derivatives as potential agents against drug-resistant bacteria and various viruses. nih.gov The structural versatility of the pyrazole ring allows for optimization to target specific microbial or viral proteins.

The presence of the nitro group in this compound is significant, as nitro-aromatic compounds are known to possess a range of biological activities, including antimicrobial and anticancer effects. nih.gov The phenylethyl group can influence the compound's pharmacokinetic properties and its interaction with biological targets. Future research should focus on screening this compound and its derivatives against a panel of targets within these "hotspot" areas to uncover its therapeutic potential.

Biological Target ClassExample(s)Relevance of Pyrazole ScaffoldRelevant Citations
Protein Kinases Aurora Kinases, JAK1Core structure for potent and selective inhibitors used in cancer therapy. mdpi.com
Metabolic Enzymes Lactate Dehydrogenase (LDH)Scaffold for developing inhibitors that target cancer cell metabolism. acs.orgnih.gov, acs.org
G-Protein Coupled Receptors Cannabinoid Receptor 1 (CB1)Lead structure for potent and selective antagonists. acs.org, nih.gov, elsevierpure.com
Microbial Targets Bacterial Fatty Acid BiosynthesisCore component of novel antibacterial agents targeting drug-resistant strains. nih.gov

Integration of Advanced Mechanistic and Computational Approaches for Comprehensive Understanding

A deep understanding of the chemical properties and biological interactions of this compound requires the integration of advanced mechanistic and computational studies. These approaches are indispensable for elucidating reaction mechanisms, predicting molecular properties, and guiding the design of new derivatives. eurasianjournals.com

Mechanistic Studies: Investigations into the synthesis of pyrazoles can reveal complex reaction pathways. For example, studies on the formation of pyrazoles from diazatitanacycles have provided insights into unconventional N-N bond formation mechanisms. rsc.orgumn.edu Understanding the mechanism of nitration and N-alkylation is crucial for optimizing the synthesis of the title compound and preventing the formation of unwanted isomers. Theoretical studies have also been used to explain the thermal rearrangement of N-nitropyrazoles to C-nitropyrazoles, a common reaction for this class of compounds. researchgate.net

Computational Chemistry: Computational tools offer powerful predictive capabilities in the study of pyrazole derivatives:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are used to calculate molecular structures, electronic properties (such as HOMO-LUMO energy gaps), and reactivity descriptors. eurasianjournals.comresearchgate.nettandfonline.com These calculations can provide insights into the stability of different tautomers and the regioselectivity of chemical reactions. nih.gov

Molecular Docking : This technique predicts the binding mode and affinity of a ligand to the active site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net It is a crucial tool for prioritizing compounds for synthesis and biological testing and for understanding structure-activity relationships at the molecular level.

Molecular Dynamics (MD) Simulations : MD simulations explore the dynamic behavior and conformational flexibility of pyrazole derivatives and their complexes with biological macromolecules over time. eurasianjournals.com This provides a more realistic picture of the binding interactions compared to static docking models.

By combining these computational approaches, researchers can build robust models to predict the ADME (absorption, distribution, metabolism, and excretion) properties and potential biological activities of novel pyrazole compounds, thereby accelerating the drug discovery process. eurasianjournals.comnih.gov

Strategic Design Principles for Optimized Bioactive Pyrazole Scaffolds

The development of potent and selective bioactive agents based on the pyrazole scaffold requires a strategic approach to molecular design, guided by structure-activity relationship (SAR) principles. mdpi.com The goal is to optimize the interactions of the molecule with its biological target while maintaining favorable physicochemical and pharmacokinetic properties.

Key strategic principles for optimizing pyrazole scaffolds include:

Target-Oriented Design : The design process should be guided by the structure of the biological target. Utilizing techniques like structure-based design and molecular docking allows for the rational modification of the pyrazole scaffold to enhance binding affinity and selectivity. acs.orgnih.gov

Substituent Modification : SAR studies have repeatedly shown that the nature and position of substituents on the pyrazole ring are critical for biological activity. For instance, in cannabinoid receptor antagonists, a para-substituted phenyl ring at the C-5 position, a carboxamide group at C-3, and a dichlorophenyl group at N-1 were found to be optimal. nih.govelsevierpure.com For this compound, systematic modification of the phenylethyl and nitro groups would be a primary strategy to probe and optimize biological activity.

Scaffold Hopping and Hybridization : This involves replacing the pyrazole core with other bioisosteric heterocycles or fusing it with other pharmacologically relevant rings to create hybrid molecules with novel or improved activity. nih.gov

Physicochemical Property Modulation : Optimizing drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability is essential for in vivo efficacy. mdpi.com Computational tools can predict these properties, guiding the selection of substituents that strike a balance between potency and pharmacokinetics. nih.gov For example, introducing polar groups can increase solubility, while strategic placement of metabolically stable groups can enhance bioavailability.

A comprehensive optimization campaign for derivatives of this compound would involve the synthesis of a focused library of analogues based on these principles, followed by iterative cycles of biological evaluation and further design modifications.

Design PrincipleApproachDesired OutcomeRelevant Citations
Structure-Activity Relationship (SAR) Systematic modification of substituents at N-1, C-3, C-4, C-5 positions.Identification of key functional groups and positions crucial for bioactivity. mdpi.com, acs.org, nih.gov
Structure-Based Design Utilizing X-ray crystallography and molecular docking to guide modifications.Enhanced binding affinity and selectivity for the biological target. acs.org, nih.gov
Physicochemical Optimization Modulating lipophilicity, polarity, and metabolic stability through chemical derivatization.Improved pharmacokinetic profile (e.g., solubility, bioavailability). mdpi.com, nih.gov
Bioisosteric Replacement Replacing functional groups or the core scaffold with moieties of similar size and electronic properties.Improved potency, selectivity, or metabolic properties. nih.gov

Q & A

Basic: What are the established synthetic methodologies for 3-Nitro-1-(2-phenylethyl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

Answer:
A common approach involves palladium-catalyzed cross-coupling reactions. For example, 4-nitro-1-(2-phenylethyl)-1H-pyrazole can undergo arylation using aryl sulfonates in the presence of Pd(OAc)₂ (0.10 equiv), XPhos (0.30 equiv), Cs₂CO₃ (1.5 equiv), and CsOPiv (1.1 equiv) in anhydrous toluene at 120°C for 16 hours. This yields substituted derivatives with ~64% efficiency after silica gel chromatography . Optimization strategies include:

  • Screening ligand-to-metal ratios to enhance catalytic activity.
  • Adjusting solvent polarity (e.g., toluene vs. THF) to improve solubility.
  • Monitoring reaction progress via TLC to minimize side products.

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:
Structural validation typically employs:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.30 ppm for aromatic protons in CDCl₃) confirm substituent positions and purity .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, SHELX can handle high-resolution data to detect nitro-group orientation and phenyl ring planarity .
  • Mass spectrometry : High-resolution MS (e.g., EI at 70 eV) verifies molecular ion peaks (e.g., m/z 278.0313 for C₁₀H₇O₂N₆Cl) .

Advanced: How can researchers address contradictory spectroscopic data arising from tautomerism or isomerism in pyrazole derivatives?

Answer:
Contradictions may stem from tautomeric equilibria, as seen in 3-/5-(4-fluorophenyl)-1H-pyrazole mixtures . Mitigation strategies include:

  • Low-temperature NMR : Stabilizes tautomers for distinct peak assignment.
  • Crystallographic analysis : ORTEP-III graphical tools visualize tautomer ratios in single crystals .
  • DFT calculations : Predict thermodynamic stability of tautomers using software like Gaussian.
  • pH-controlled synthesis : Adjust reaction pH to favor one tautomer (e.g., acidic conditions for nitro-group stabilization) .

Advanced: What functionalization strategies enable selective modification of the pyrazole core for drug discovery applications?

Answer:
Key methods include:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties (e.g., using CuSO₄, sodium ascorbate in THF/H₂O at 50°C) .
  • Palladium-mediated C–H activation : Direct arylation at the pyrazole C5 position using Pd(OAc)₂ and bulky ligands (e.g., XPhos) .
  • Nitro-group reduction : Catalytic hydrogenation (H₂/Pd/C) converts nitro to amine for further derivatization .

Advanced: How does the nitro group influence the reactivity and electronic properties of this compound in catalytic applications?

Answer:
The nitro group:

  • Electron-withdrawing effect : Stabilizes negative charge in intermediates, enhancing electrophilic substitution at C5.
  • Steric hindrance : Impacts ligand coordination in metal complexes (e.g., Pd catalysts), affecting reaction regioselectivity.
  • Redox activity : Participates in charge-transfer interactions, relevant for material science (e.g., conductive polymers) .
    Experimental validation involves cyclic voltammetry to assess redox potentials and DFT modeling (e.g., HOMO-LUMO gaps) .

Methodological: What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Answer:

  • Flash chromatography : Use silica gel with gradient elution (e.g., cyclohexane/EtOAc from 0% to 30% EtOAc) for high recovery (>95%) .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) based on solubility differences.
  • HPLC : Reverse-phase C18 columns (ACN/H₂O mobile phase) resolve closely related impurities .

Methodological: How can researchers troubleshoot low yields in the synthesis of nitro-substituted pyrazoles?

Answer:
Common issues and solutions:

  • Nitro-group decomposition : Use inert atmospheres (N₂/Ar) and avoid prolonged heating.
  • Competing side reactions : Add radical scavengers (e.g., BHT) or adjust stoichiometry (e.g., excess arylating agent) .
  • Poor catalyst activation : Pre-mix Pd(OAc)₂ and XPhos in solvent before adding substrates .

Table 1: Key Reaction Parameters for Palladium-Catalyzed Arylation

ParameterOptimal ConditionImpact on Yield
Catalyst (Pd(OAc)₂)0.10 equiv<65% yield loss
Ligand (XPhos)0.30 equivEnhances stability
Temperature120°CMaximizes conversion
Reaction Time16 hoursBalances side reactions
Base (Cs₂CO₃)1.5 equivNeutralizes acidity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.